1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
Structural Elucidation of 1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Core Spirocyclic Topology and IUPAC Nomenclature
The compound’s core structure consists of a spiro junction connecting two distinct ring systems:
- Isobenzofuranone moiety : A fused bicyclic system containing a furan ring (C1–C2–O–C3) and a ketone group at position 3.
- Piperidine ring : A six-membered saturated amine ring (N1–C2–C3–C4–C5–C6–N1) fused to the isobenzofuranone via a single atom (spiro carbon at C3).
The IUPAC name, 1'-benzyl-6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one , reflects:
- Spiro[2-benzofuran-3,4'-piperidine] : The spiro junction occurs at position 3 of the 2-benzofuran (isobenzofuran) and position 4' of the piperidine.
- 1'-Benzyl : A benzyl group (-CH₂-C₆H₅) attached to the piperidine nitrogen.
- 6-Bromo : A bromine atom substituted at position 6 of the isobenzofuran ring.
Key Structural Features
| Component | Position | Functional Group | Role in Structure |
|---|---|---|---|
| Spiro carbon | C3 | N/A | Fused junction point |
| Benzyl substituent | N1 | -CH₂-C₆H₅ | Steric and electronic effects |
| Bromine substituent | C6 | -Br | Electrophilic activation |
| Ketone group | C3 | =O | Conformational rigidity |
Stereochemical Configuration and Conformational Analysis
The compound’s stereochemistry is dictated by the spiro junction , which imposes rigid, tetrahedral geometry at the shared carbon (C3). This restricts rotational freedom, forcing a fixed axial-equatorial relationship between substituents on the isobenzofuran and piperidine rings.
Conformational Constraints
- Piperidine ring dynamics : The benzyl group at N1 adopts an equatorial orientation to minimize steric clash with the isobenzofuran ring.
- Isobenzofuran ring planarity : The bromine at C6 is positioned axially relative to the piperidine ring, consistent with minimized steric interactions.
Computational Insights
Molecular modeling studies on analogous spiro compounds (e.g., 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) reveal:
Electronic Effects of Bromine Substituent at C-5 Position
The bromine atom at C5 (C6 in the IUPAC numbering) exerts strong electron-withdrawing effects via inductive and resonance mechanisms:
Electronic Influence on Reactivity
| Property | Impact on Isobenzofuran Ring |
|---|---|
| Electron-withdrawing | Activates C5 for nucleophilic substitution |
| σ-hole formation | Enhances halogen-bonding capacity |
| Ring polarization | Increases electrophilicity at C3 |
- Halogen bonding : Bromine’s σ-hole enables non-covalent interactions with Lewis bases (e.g., oxygen, nitrogen), potentially stabilizing transition states in reactions.
- Oxidation resistance : The electron-deficient environment reduces susceptibility to oxidative degradation compared to non-halogenated analogues.
Benzyl Group Influence on Piperidine Ring Dynamics
The benzyl group at N1 introduces steric and electronic modulation of the piperidine ring:
Steric and Electronic Effects
| Parameter | Effect on Piperidine Ring |
|---|---|
| Steric bulk | Forces equatorial orientation of substituents |
| Electronic donation | Stabilizes adjacent positive charges via inductive effects |
| Conformational rigidity | Restricts piperidine chair-flipping |
Comparative Analysis with Analogues
| Substituent at N1 | Piperidine Conformation | Reactivity Profile |
|---|---|---|
| Benzyl | Rigid, equatorial | Reduced nucleophilicity |
| Hydrogen | Flexible, axial | Higher nucleophilicity |
| Methyl | Intermediate rigidity | Balanced reactivity |
Properties
IUPAC Name |
1'-benzyl-6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c20-15-6-7-17-16(12-15)18(22)23-19(17)8-10-21(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMWPHXTYUYVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(C=C(C=C3)Br)C(=O)O2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is the σ1 receptor. The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. It is involved in various cellular functions, including ion channel modulation, cell differentiation and survival, and synaptic plasticity.
Mode of Action
1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one interacts with the σ1 receptor as a potent ligand. It has extraordinarily high σ1/σ2 selectivity (>1100), indicating its strong affinity for the σ1 receptor.
Biochemical Pathways
The σ1 receptor is known to interact with various types of ion channels, including k+, ca2+, and na+ channels. Therefore, it can be inferred that 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one may influence these ion channels and their associated signaling pathways.
Pharmacokinetics
It is known that the compound is rapidly metabolized by rat liver microsomes. Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products. The same metabolites were formed by pooled human liver microsomes. Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified.
Biochemical Analysis
Biochemical Properties
1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with sigma (σ) receptors, particularly σ2 receptors, which are involved in several cellular processes including cell proliferation and apoptosis. The compound’s interaction with these receptors suggests its potential use in developing diagnostic and therapeutic tools for diseases such as cancer and Alzheimer’s disease. The nature of these interactions involves binding to the receptor sites, which can modulate the receptor’s activity and influence downstream signaling pathways.
Cellular Effects
The effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with σ2 receptors can lead to changes in cell proliferation rates and apoptosis, which are critical processes in cancer biology. Additionally, the compound’s impact on gene expression can alter the production of proteins involved in cell cycle regulation and metabolic pathways, thereby affecting overall cellular function.
Molecular Mechanism
At the molecular level, 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one exerts its effects through specific binding interactions with biomolecules. The compound binds to σ2 receptors, which can result in either inhibition or activation of these receptors. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, the compound may inhibit or activate enzymes involved in metabolic pathways, further affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cell proliferation and apoptosis, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological response. Additionally, high doses of the compound can result in adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with σ2 receptors can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Enzymes involved in the compound’s metabolism may include cytochrome P450 enzymes, which play a crucial role in the biotransformation of many synthetic compounds.
Transport and Distribution
The transport and distribution of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and its affinity for certain tissues can influence its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of 1’-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biological activity, making it an important factor in its biochemical analysis.
Biological Activity
1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS No. 1399183-27-7) is a compound of interest due to its unique structural features and potential pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent studies.
The molecular formula of this compound is C19H18BrNO2, with a molecular weight of 372.26 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and bromination processes. Recent methodologies have focused on regioselective synthesis techniques that enhance yield and purity, utilizing palladium-catalyzed reactions and chromatography for purification .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, the compound exhibited an IC50 value of approximately 0.825 µM in pancreatic ductal adenocarcinoma cells .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| PDAC-1 | 0.825 |
| PDAC-2 | 0.701 |
| Normal HPDE Cells | >10 |
This selectivity indicates a promising therapeutic index compared to standard chemotherapeutics like gemcitabine.
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and inhibition of migration in cancer cells. Studies have shown that treatment with the compound leads to increased externalization of phosphatidylserine, a marker for early apoptosis . Additionally, it has been suggested that the compound may interact with sigma receptors, which are implicated in cancer cell signaling pathways.
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for antioxidant activity. It demonstrated significant DPPH and ABTS radical scavenging abilities, indicating potential protective effects against oxidative stress .
Table 2: Antioxidant Activity
| Assay Type | IC50 (µM) | Control (Ascorbic Acid) |
|---|---|---|
| DPPH | 14.7 | 20.1 |
| ABTS | 18.8 | 19.0 |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Pancreatic Cancer Model : In vivo studies using mouse models have shown that administration of the compound significantly reduces tumor size and improves survival rates compared to untreated controls.
- Neuroprotection : Preliminary data suggest that this compound may also confer neuroprotective effects in models of neurodegenerative diseases due to its antioxidant properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of spiro compounds in anticancer therapy. Specifically, spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives have shown promising cytotoxicity against various cancer cell lines. The unique spiro structure contributes to their ability to interact with biological targets effectively. For instance, a study demonstrated that modifications on the piperidine ring could enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Neuropharmacological Effects
Research indicates that compounds similar to 1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one exhibit neuroprotective properties. They may act as modulators of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier is crucial for their application in treating central nervous system disorders .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary tests suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The presence of the bromine atom in its structure may enhance its interaction with microbial targets .
Polymer Chemistry
In material science, spiro compounds like this compound are being explored for their potential use in polymer synthesis. Their unique structure allows them to serve as monomers or crosslinking agents in the formation of novel polymeric materials with specific mechanical and thermal properties. Such materials could find applications in coatings, adhesives, and composites .
Nanotechnology
The compound's properties lend themselves well to applications in nanotechnology. Its ability to form stable complexes with metal ions can be utilized in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions. Research is ongoing to explore how these spiro compounds can enhance the efficacy of nanocarriers in targeted drug delivery applications .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity under different conditions allows chemists to modify its structure further, leading to a variety of derivatives with tailored properties for specific applications. This versatility makes it a valuable building block in organic synthesis pathways .
One-Pot Reactions
Innovative synthetic methodologies have been developed that utilize this compound in one-pot reactions to streamline the synthesis of complex molecules. Such approaches not only improve efficiency but also reduce waste and simplify purification processes, which is vital for pharmaceutical manufacturing .
Q & A
Q. What are the key synthetic strategies for introducing the bromo substituent at the 5-position of the spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold?
The bromination of spiro compounds often involves electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling. For 5-bromo derivatives, direct bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled conditions is common. Alternatively, Suzuki-Miyaura coupling can introduce bromine via pre-functionalized intermediates, such as boronic esters . Post-functionalization of the isobenzofuran ring may require protection of the ketone group to prevent side reactions.
Q. How is the purity and structural integrity of the compound validated after synthesis?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm the spirocyclic structure and substituent positions. The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the bromine’s deshielding effect on adjacent protons are diagnostic .
- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., C₁₈H₁₅BrNO₂) .
- X-ray Crystallography : Resolves conformational ambiguities, such as the spiro junction geometry .
Q. What solvent systems are optimal for recrystallization of this compound?
Polar aprotic solvents like ethyl acetate or dichloromethane, combined with hexane for anti-solvent crystallization, yield high-purity crystals. Hydrochloride salts (common in spiro-piperidine derivatives) may require methanol/water mixtures .
Advanced Research Questions
Q. How does the bromo substituent influence the compound’s reactivity in further functionalization?
The 5-bromo group acts as a versatile handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups. Its position on the isobenzofuran ring directs regioselective metalation or nucleophilic substitution. Computational studies (DFT) can predict electronic effects, such as reduced electron density at the 5-position due to bromine’s electronegativity .
Q. What computational tools are effective for predicting the biological activity of derivatives?
- Deep Learning Scaffold Design : Tools like DeepScaffold optimize spirocyclic cores for target binding by analyzing structural databases .
- Molecular Docking : Simulations with sigma-1 receptors (common targets for spiro-piperidines) assess binding affinity. The benzyl and bromo groups may enhance hydrophobic interactions .
Q. How can structural analogs be used to study structure-activity relationships (SAR) for receptor binding?
SAR studies often combine synthetic chemistry with in vitro assays (e.g., radioligand binding) to correlate substituents with activity .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Regioselectivity : Competing bromination at other positions requires precise temperature control .
- Spiro Junction Stability : Acidic or basic conditions may lead to ring-opening; neutral pH during workup is critical .
- Purification : Column chromatography with silica gel (eluent: EtOAc/hexane, 3:7) is standard, but preparative HPLC may be needed for polar impurities .
Methodological Considerations
Q. How to resolve contradictions in reported synthetic yields for similar spiro compounds?
Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
